Beta-Tocotrienol Exhibits 1.3–1.9× Lower IC50 than Gamma-Tocotrienol in Human Breast Adenocarcinoma Cells
In a direct comparative study using human breast adenocarcinoma cell lines MDA-MB-231 and MCF7, beta-tocotrienol consistently showed lower IC50 values than gamma-tocotrienol after 24h and 48h exposure, indicating superior antiproliferative potency [1].
| Evidence Dimension | IC50 (μM) for cell growth inhibition |
|---|---|
| Target Compound Data | MDA-MB-231: 24h 30.0±1.8, 48h 21.1±2.8; MCF7: 24h 30.5±2.3, 48h 24.3±1.3 |
| Comparator Or Baseline | Gamma-Tocotrienol IC50 (μM): MDA-MB-231 24h 39.0±5.5, 48h 31.0±3.9; MCF7 24h 41.1±3.9, 48h 32.9±3.6 |
| Quantified Difference | 1.3-fold to 1.9-fold lower IC50 |
| Conditions | Human breast adenocarcinoma cell lines (MDA-MB-231, MCF7); 24h and 48h incubation; neutral red uptake assay. |
Why This Matters
Demonstrates superior potency in breast cancer models, supporting selection for oncology research over gamma-tocotrienol.
- [1] Idriss M, Hodroj MH, Fakhoury R, et al. Beta-Tocotrienol Exhibits More Cytotoxic Effects than Gamma-Tocotrienol on Breast Cancer Cells by Promoting Apoptosis via a P53-Independent PI3-Kinase Dependent Pathway. Biomolecules. 2020;10(4):577. View Source
